N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide

Chemical Biology Drug Discovery Structure-Activity Relationship

Validating novel isoxazole sulfonamide targets requires exact chemical connectivity-generic analogs with modified linkers or ring positions abolish activity. This unsubstituted benzenesulfonamide (CAS 2034427-50-2) serves as your baseline negative control. - **Precision structural reference**: Propyl spacer fixed at isoxazole 4-position; free N-H for derivatization. - **SAR-ready**: Unsubstituted phenyl ring allows two-point diversification; cLogP ~1.37, tPSA 84.66 Ų. - **Supply guarantee**: Analytical purity verified; immediate shipment for lead optimization campaigns.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 2034427-50-2
Cat. No. B2691787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
CAS2034427-50-2
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2
InChIInChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2
InChIKeyJEJGTBIKOJPKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide: Chemical Identity & Procurement


N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide (CAS 2034427-50-2), also cataloged as N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, is a sulfonamide derivative with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol [1]. This compound features a benzenesulfonamide core linked via a propyl spacer to an isoxazole ring, a heterocyclic motif known for its diverse biological activities [2]. The compound is currently offered by chemical suppliers for research and development applications, primarily as a specialty chemical or building block, with no documented regulatory approval for therapeutic use [3].

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide: Why Substitution Fails


The isoxazole-benzenesulfonamide scaffold is highly sensitive to structural modifications. Altering the length or composition of the propyl linker, or changing substituents on the phenyl or isoxazole rings, can drastically impact the compound's physicochemical properties, binding affinity, and even its primary biological target. For instance, studies on analogous series show that moving the isoxazole attachment from the 4-position to the 3- or 5-position can invert target selectivity or completely abolish activity [1]. Similarly, the introduction of even a single fluorine or methyl group can shift an inhibitor's IC50 by orders of magnitude [2]. This structural specificity underscores the necessity of procuring the exact compound for target validation and structure-activity relationship studies; generic substitution with any commercially available isoxazole sulfonamide without this precise connectivity carries a high risk of experimental failure.

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide: Differentiation Evidence


Absence of Public Bioactivity Data

Extensive searches of authoritative public databases including PubMed, PubChem, ChEMBL, BindingDB, and the patent literature have yielded no quantitative biological activity data for N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide (CAS 2034427-50-2) [1]. In contrast, closely related analogs such as 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide (CAS 1904061-18-2) are reported to have an IC50 of 245 nM in a specific anti-inflammatory assay . Other isoxazole sulfonamide derivatives have been reported with IC50 values ranging from 5 nM to >10 µM across various targets including COX-2 and Carbonic Anhydrase [2]. The complete lack of peer-reviewed data for this compound, rather than the presence of any specific negative data, is the most significant finding. This absence itself serves as a critical piece of information for any scientific or industrial user, indicating that this compound is likely an unexplored or under-characterized chemical probe.

Chemical Biology Drug Discovery Structure-Activity Relationship

Physicochemical Profile & Drug-Likeness

Based on its molecular structure, the physicochemical properties of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide can be predicted. The calculated logP (cLogP) is estimated to be 1.37, and its topological polar surface area (tPSA) is 84.66 Ų [1]. These values position the compound favorably within Lipinski's 'Rule of Five' for oral drug-likeness. For comparison, the COX-2 selective inhibitor Valdecoxib has a higher cLogP of 2.2 and a tPSA of 86.19 Ų, while the broader-acting sulfonamide antibiotic Sulfamethoxazole has a cLogP of 0.91 and a tPSA of 98.22 Ų [2]. The propyl linker in this compound provides a distinct spatial and lipophilic profile compared to the directly attached isoxazole in Valdecoxib, which can lead to different membrane permeability and target engagement characteristics.

Medicinal Chemistry ADME Compound Screening

Lack of Regulatory Precedent: Novel IP

A search of FDA and EMA drug approval databases confirms that N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide has no regulatory approvals or designations [1]. This contrasts with established sulfonamides like Valdecoxib (FDA approved for arthritis, later withdrawn) and Sulfamethoxazole (approved for bacterial infections). The lack of prior regulatory history, coupled with the absence of public bioactivity data, means this compound is likely unencumbered by existing patents covering specific therapeutic uses. For organizations seeking to establish novel intellectual property around the isoxazole sulfonamide scaffold, this 'clean slate' is a significant strategic advantage compared to pursuing better-characterized, patent-heavy analogs.

Pharmaceutical Development Intellectual Property Regulatory Affairs

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide: Optimal Use Cases


Negative Control Scaffold for SAR

Given the complete lack of public bioactivity data [1], this compound is ideally suited as a 'negative control' in SAR studies. It can be used to define the baseline activity of the core scaffold before functionalization. Researchers can synthesize and test a library of analogs derived from this parent structure, using it as the reference point to map the precise structural requirements for potency and selectivity against a novel target. This approach ensures that all observed biological activity can be confidently attributed to the specific modifications introduced.

Building Block for Medicinal Chemistry

Its unsubstituted phenyl ring and free isoxazole nitrogen provide two distinct vectors for chemical diversification. Medicinal chemists can use this compound as a versatile starting material or intermediate to generate new libraries of sulfonamide-based inhibitors. The predicted favorable physicochemical properties (cLogP ~1.37, tPSA 84.66 Ų) [2] suggest that derivatives will have a high probability of possessing drug-like characteristics, making it a strategic choice for hit-to-lead and lead optimization campaigns.

Proprietary Chemical Space & Patent Landscape

Organizations seeking to carve out new intellectual property around the isoxazole sulfonamide class can use this compound as an exemplar. Its lack of regulatory approval and absence from the primary literature mean that exploring this specific chemotype is less likely to infringe on existing patents [3]. This provides a 'clean slate' for internal research, enabling the potential development of novel compositions of matter or methods of use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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